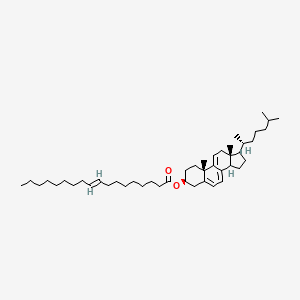

Cholestatrienyl oleate

Description

Structure

2D Structure

Properties

CAS No. |

52664-12-7 |

|---|---|

Molecular Formula |

C45H74O2 |

Molecular Weight |

647.1 g/mol |

IUPAC Name |

[(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26-27,31,35-36,38,40-41H,7-13,16-25,28-30,32-34H2,1-6H3/b15-14+/t36-,38+,40-,41+,44+,45-/m1/s1 |

InChI Key |

WGJJNOCVHIWDHH-LOJVOCQZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(=CC=C3C2=CCC4(C3CCC4C(C)CCCC(C)C)C)C1)C |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@]2(C(=CC=C3C2=CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C1)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(=CC=C3C2=CCC4(C3CCC4C(C)CCCC(C)C)C)C1)C |

Synonyms |

cholestatrienyl oleate |

Origin of Product |

United States |

**molecular Biogenesis and Chemoenzymatic Synthesis of Cholestatrienyl Oleate**

Elucidation of Precursor Substrate Utilization in Cholestatrienyl Oleate (B1233923) Formation

The synthesis of cholestatrienyl oleate is contingent on the availability of its two fundamental precursors: the sterol cholestatrienol and the fatty acyl donor, oleoyl-CoA.

Cholestatrienol (CTL), specifically cholesta-5,7,9(11)-trien-3β-ol, is a fluorescent sterol analog of cholesterol. nih.govnih.govresearchgate.net Its defining feature is the presence of three conjugated double bonds within the steroid ring system, which imparts intrinsic fluorescence. nih.gov While it is widely used as a research tool to study intracellular cholesterol transport and metabolism, its natural occurrence is rare. nih.govresearchgate.net It has been reported in marine organisms like the sponge Axinella cannabina. nih.gov

In the context of mammalian metabolism, cholestatrienol is not a major intermediate in the canonical cholesterol biosynthesis pathway. nih.govnih.gov The primary pathway for cholesterol synthesis proceeds from lanosterol (B1674476) through a series of enzymatic steps. nih.govnih.gov However, other sterol trienols, such as cholesta-5,7,24-trien-3β-ol (7-dehydrodesmosterol), do appear as intermediates in specific branches of sterol metabolism, like the Kandutsch-Russell pathway. reactome.orggoogle.com For instance, studies in the developing rat brain have suggested the presence of sterols like Δ(7,5,24)-cholestatrienol as potential precursors to cholesterol. nih.gov These findings indicate that while cholesta-5,7,9(11)-trien-3β-ol is not a mainstream metabolite, the enzymatic machinery to produce tri-unsaturated sterols exists.

The biosynthesis of the sterol backbone itself starts from acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce lanosterol, the first sterol intermediate. nih.gov Subsequent enzymatic modifications, including demethylations and double bond rearrangements, lead to cholesterol. nih.gov The formation of a triene system like that in cholestatrienol would require specific desaturase enzymes acting on cholesterol precursors, such as cholesta-5,7-dien-3-ol (7-dehydrocholesterol). nist.gov

The second precursor, the oleoyl (B10858665) group, is supplied in its activated form, oleoyl-coenzyme A (oleoyl-CoA). creative-proteomics.comcreative-proteomics.com Oleic acid is a common monounsaturated omega-9 fatty acid found in nature. ahajournals.org Its biosynthesis in mammals involves the desaturation of stearoyl-CoA by the enzyme stearoyl-CoA desaturase, which introduces a cis double bond at the Δ9 position. google.com

For esterification to occur, oleic acid must be activated to a high-energy thioester by linking to coenzyme A. This reaction is catalyzed by acyl-CoA synthetases. The resulting oleoyl-CoA is the direct donor of the acyl chain in the enzymatic formation of sterol esters. creative-proteomics.comahajournals.org The process of intracellular cholesterol esterification is primarily catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), which are also known as sterol O-acyltransferases (SOATs). creative-proteomics.comcreative-proteomics.com These enzymes facilitate the transfer of the fatty acyl group from acyl-CoA to the 3β-hydroxyl group of a sterol. creative-proteomics.com It is through this established mechanism that oleoyl-CoA would be integrated into the structure of this compound.

Cholestatrienol Precursor Identification and Metabolic Intermediates

Sterol O-Acyltransferase (SOAT) and Related Enzyme Systems in this compound Synthesis

The enzymatic catalysis of sterol ester formation within cells is predominantly carried out by the Sterol O-acyltransferase (SOAT) family of enzymes, also known as Acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.comwikipedia.org These enzymes are integral membrane proteins located in the endoplasmic reticulum. creative-proteomics.comwikipedia.org Their primary function is to catalyze the reaction between a sterol and a long-chain fatty acyl-CoA, producing a cholesteryl ester and coenzyme A. wikipedia.orguniprot.org This reaction is crucial for cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol by converting it into a more inert form for storage in lipid droplets. creative-proteomics.comwikipedia.org

In mammals, two main isoforms of SOAT have been identified: SOAT1 and SOAT2. researchgate.net

SOAT1 is expressed ubiquitously in most tissues and is responsible for cholesterol esterification in a wide variety of cells, including macrophages. researchgate.netwikipedia.org

SOAT2 expression is more restricted, found primarily in the liver and intestinal enterocytes, where it plays a key role in assembling and secreting lipoproteins. researchgate.net

The substrate specificity of these enzymes has been studied, revealing a preference for certain fatty acyl-CoAs. SOAT1, for instance, preferentially utilizes oleoyl-CoA over other saturated or unsaturated acyl-CoAs. uniprot.org However, the specificity for the sterol substrate is also a critical factor. While SOAT enzymes efficiently esterify cholesterol, their activity towards other sterols can vary significantly. nih.govnih.gov

Direct studies on the esterification of cholestatrienol by SOAT isoforms are scarce. However, research on dehydroergosterol (B162513) (DHE), another fluorescent sterol with a similar polyene structure to cholestatrienol, showed it to be a poor substrate for SOAT1 (ACAT1) compared to cholesterol. nih.gov This suggests that the altered ring structure of cholestatrienol may hinder its recognition and binding by the active site of SOAT enzymes. Studies on a range of other sterols have demonstrated that modifications to the sterol's B-ring, such as the number and position of double bonds, greatly affect the rate of esterification by ACAT. nih.govnih.gov For example, the presence of a Δ5,7-diene system was found to reduce the rate of esterification compared to cholesterol (a Δ5-ene). nih.gov Given that cholestatrienol possesses a more extensive Δ5,7,9(11)-triene system, it is plausible that it is not an efficient substrate for either SOAT1 or SOAT2.

The catalytic mechanism of SOAT involves the binding of both the sterol and the fatty acyl-CoA to the enzyme's active site within the membrane. The enzyme then facilitates the nucleophilic attack of the sterol's 3β-hydroxyl group on the carbonyl carbon of the acyl-CoA thioester, leading to the formation of the sterol ester and the release of CoA.

Due to the likely poor substrate compatibility, detailed kinetic analyses (e.g., Kₘ and Vₘₐₓ) for the SOAT-catalyzed formation of this compound are not available in the literature. However, kinetic data for the esterification of cholesterol can serve as a benchmark. The enzymatic activity of SOAT is influenced by the cellular concentration of its substrates. For example, increased levels of free cholesterol can act as an allosteric activator for SOAT1. wikipedia.org

In the absence of direct data for this compound, the table below presents general kinetic parameters for related enzymatic reactions involving sterol esterification. It is important to note that other enzymes, such as lipases, can also catalyze sterol esterification, particularly in industrial or non-mammalian systems. academie-sciences.frmdpi.com

Table 1: Overview of Enzymes in Sterol Ester Synthesis

| Enzyme | Substrates | Typical Product | Cellular Location | Kinetic/Reaction Notes |

|---|---|---|---|---|

| SOAT1 (ACAT1) | Cholesterol, Oleoyl-CoA | Cholesteryl Oleate | Endoplasmic Reticulum | Ubiquitously expressed. Activity is allosterically activated by cholesterol. researchgate.netwikipedia.org Poorly esterifies fluorescent sterol analogs like DHE. nih.gov |

| SOAT2 (ACAT2) | Cholesterol, Oleoyl-CoA | Cholesteryl Oleate | Endoplasmic Reticulum | Primarily in liver and intestine. researchgate.net Involved in lipoprotein assembly. |

| LCAT | Cholesterol, Phosphatidylcholine | Cholesteryl Ester | Plasma (secreted) | Lecithin-cholesterol acyltransferase; key for reverse cholesterol transport. nih.gov Can esterify oxysterols like 24(S)-hydroxycholesterol. nih.gov |

| Lipases (e.g., Candida rugosa) | Phytosterols, Oleic Acid | Phytosteryl Oleate | Extracellular/Industrial | Used in enzymatic synthesis of sterol esters under mild conditions, often in non-aqueous media. academie-sciences.frmdpi.com |

Characterization of Specific Enzymatic Isoforms Involved in this compound Formation

Exploration of Non-Enzymatic and Chemical Synthesis Routes for this compound

Given the uncertainty and likely inefficiency of its enzymatic synthesis in biological systems, this compound is more practically obtained through chemical synthesis. Several established methods for the esterification of cholesterol and other sterols can be applied. These methods typically involve the reaction of the sterol with an activated form of oleic acid.

Common strategies for the chemical synthesis of sterol esters include:

Reaction with Oleic Anhydride (B1165640): This method involves condensing the sterol with a fatty acid anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach can produce high yields and is suitable for preparing esters from valuable or difficult-to-obtain fatty acids. nih.govnih.gov

DCC/DMAP Mediated Esterification: A widely used method where the sterol is reacted with oleic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and DMAP as a catalyst. This reaction is typically performed in an anhydrous solvent like chloroform (B151607) at room temperature. nih.gov

Transesterification: This involves the reaction of the sterol with a fatty acid ester, such as methyl oleate, catalyzed by sodium ethylate. This ester interchange method is effective for producing various cholesteryl esters. researchgate.net

Microwave-Assisted Synthesis: A more recent, "green" chemistry approach uses microwave irradiation to drive the esterification of a sterol with oleic acid, often without a catalyst. This method can achieve high conversion rates in a significantly shorter reaction time compared to conventional heating. researchgate.net

The synthesis of this compound would follow these principles, substituting cholesterol with cholestatrienol. The choice of method depends on the desired yield, purity, and scale of the synthesis.

Table 2: Comparison of Chemical Synthesis Methods for Sterol Oleates

| Method | Sterol Reactant | Acyl Donor | Catalysts/Reagents | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Anhydride Condensation | Cholesterol | Oleic Anhydride | DMAP | Anhydrous chloroform, room temp, 4-5 h | ~90% | nih.gov |

| DCC Coupling | Cholesterol | Oleic Acid | DCC, DMAP | Anhydrous chloroform, room temp, 1.25 h | ~90% | nih.gov |

| Ester Interchange | Cholesteryl Acetate | Methyl Oleate | Sodium Ethylate | - | High | researchgate.net |

| Microwave (Non-catalytic) | Phytosterols | Oleic Acid | None | 180°C, 200 W, 50 min | >95% | researchgate.net |

| Acid Catalysis | β-Sitosterol | Oleic Acid | Tungstosilicic acid | Silica gel matrix | >90% | mdpi.com |

Optimization Strategies for In Vitro Enzymatic and Chemical Synthesis of this compound

The efficient synthesis of this compound, both enzymatically and chemically, relies on the systematic optimization of various reaction parameters. These strategies aim to maximize product yield and purity while minimizing reaction times and the formation of byproducts. Research into the esterification of cholesterol and other sterols with oleic acid provides a foundational framework for optimizing the synthesis of this compound.

In Vitro Enzymatic Synthesis Optimization

The enzymatic synthesis of sterol esters is a key focus area due to its high specificity, mild reaction conditions, and environmentally friendly nature. The primary enzymes used are acyl-CoA:cholesterol acyltransferases (ACAT) and various lipases.

ACAT-Mediated Synthesis: Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol homeostasis, catalyzing the esterification of cholesterol with fatty acyl-CoAs. creative-proteomics.com In vitro studies on ACAT activity with cholesterol as a substrate reveal key optimization parameters directly applicable to this compound synthesis.

Substrate Concentration: The concentration of the sterol substrate is a critical factor. Studies have shown that ACAT is not typically saturated by endogenous microsomal cholesterol levels. nih.gov Increasing the ratio of unesterified cholesterol to microsomal protein from 29 to 48 µg/mg resulted in an over 80% increase in ACAT activity, indicating that elevating the cholestatriene substrate concentration is a primary strategy for enhancing the reaction rate. nih.gov

Inhibitors: The presence of other steroidal molecules can significantly impact ACAT activity. Progesterone, for instance, has been shown to cause a 93% decrease in ACAT activity at a concentration of 75 µM. nih.gov This highlights the need for a pure cholestatriene substrate to avoid competitive inhibition.

Lipase-Catalyzed Synthesis: Lipases are widely used for ester synthesis due to their commercial availability, stability in organic solvents, and broad substrate specificity. uc.pt Immobilized lipases, such as Novozym 435 (from Candida antarctica), are particularly effective. researchgate.net Optimization of lipase-catalyzed esterification of a sterol (or analogous alcohol) with oleic acid involves several parameters.

Enzyme Selection and Loading: The choice of lipase (B570770) is crucial. Lipases from Candida antarctica (Novozym 435) and Candida rugosa have demonstrated high efficacy in sterol esterification. researchgate.netresearchgate.net The optimal enzyme amount often falls within a specific range; for instance, in oleyl oleate synthesis, 0.2-0.4 g of Novozym 435 was found to be optimal. researchgate.net In other models using response surface methodology (RSM), an enzyme quantity of 7% (w/w) was determined to be ideal. researchgate.net

Reaction Temperature: Temperature affects both reaction rate and enzyme stability. For Novozym 435, the optimal temperature range for oleyl oleate synthesis was found to be 40-50°C. researchgate.net Another study identified an optimal temperature of 57°C. researchgate.net Temperatures that are too high can lead to enzyme denaturation. scirp.org

Substrate Molar Ratio: The ratio of the alcohol (cholestatriene) to the fatty acid (oleic acid) influences the reaction equilibrium. A molar ratio of 2:1 (oleyl alcohol to oleic acid) was found to be optimal for high-yield synthesis using Novozym 435. researchgate.net However, other optimization studies have found an equimolar ratio (1:1) to be most effective. researchgate.net

Solvent System: The choice of organic solvent is critical for dissolving substrates and preventing enzyme denaturation. Solvents with a high log P (a measure of hydrophobicity), such as hexane (B92381), are often preferred. researchgate.net Some studies have explored binary solvent systems (e.g., hexane and 2-butanone) or solvent-free conditions to create a greener and more efficient process. researchgate.netresearchgate.netrsc.org

Process Intensification: Advanced techniques like ultrasound irradiation can significantly intensify the enzymatic process. In the synthesis of decyl oleate, ultrasound application reduced the reaction time from over an hour to just 25 minutes, achieving a yield of over 97%. semanticscholar.org This is attributed to improved mass transfer between the substrates and the enzyme's active site. semanticscholar.org

Table 1: Optimization of Enzymatic Synthesis of Oleate Esters

| Enzyme | Substrates | Optimal Temp. (°C) | Optimal Molar Ratio (Alcohol:Acid) | Reaction Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 | Oleyl Alcohol + Oleic Acid | 40-50 | 2:1 | 5 min | >95% | researchgate.net |

| Lipase (Candida rugosa) | Oleyl Alcohol + Oleic Acid | 57 | 1:1 | 7 h | 96.7% | researchgate.net |

| Fermase CALB™ 10000 (with ultrasound) | Decanol + Oleic Acid | 45 | 2:1 | 25 min | 97.14% | semanticscholar.org |

| Lipase (Candida rugosa) | Phytosterols + Phenolic Acids | 55 | 1:1 | - | - | researchgate.net |

In Vitro Chemical Synthesis Optimization

Chemical esterification provides a more direct and often faster route to this compound. Optimization focuses on the choice of catalyst, reaction conditions, and purification methods to achieve high yields.

Catalysts and Reagents: Several methods have been optimized for the synthesis of cholesteryl oleate, which serve as excellent models.

DCC/DMAP Method: The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst is highly efficient. This method, reacting cholesterol with oleic acid in anhydrous chloroform at room temperature, can be completed in just 1.25 hours with yields of 90%. nih.gov

Anhydride Method: Condensing cholesterol with a pre-formed oleic anhydride in the presence of DMAP is another effective strategy. This reaction proceeds at room temperature in chloroform over 4-5 hours, also achieving a 90% yield after purification. nih.gov

Acid Catalysts: For large-scale or industrial applications, heterogeneous acid catalysts are advantageous as they are easily separated from the reaction mixture. rsc.org Sodium hydrogen sulfate (B86663) has been used to produce oleyl oleate with approximately 95% yield. ekb.eg Surfactant-type catalysts like 4-dodecylbenzenesulfonic acid (DBSA) have shown superior activity at mild temperatures (60°C) compared to traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid. rsc.org

Reaction Conditions: Key conditions to optimize include temperature, time, and solvent. Many successful cholesterol esterifications are performed at room temperature, which minimizes side reactions. nih.gov The choice of an anhydrous solvent like chloroform is important when using water-sensitive reagents like DCC. nih.gov Solvent-free conditions are also being developed to create more sustainable and efficient processes. rsc.org

Purification: Following the reaction, purification is essential to isolate the target ester. Silicic acid column chromatography is a standard and effective method for purifying cholesteryl oleate, ensuring high purity of the final product. nih.gov

Table 2: Comparison of Chemical Synthesis Methods for Oleate Esters

| Method/Catalyst | Substrates | Solvent | Temp. | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| DCC / DMAP | Cholesterol + Oleic Acid | Chloroform | Room Temp. | 1.25 h | 90% | nih.gov |

| Oleic Anhydride / DMAP | Cholesterol + Oleic Anhydride | Chloroform | Room Temp. | 4-5 h | 90% | nih.gov |

| DBSA | Phytosterol + Linoleic Acid | Solvent-free | 60°C | - | >95% (conversion) | rsc.org |

| Sodium Hydrogen Sulfate | Oleyl Alcohol + Oleic Acid | - | - | - | ~95% | ekb.eg |

**metabolic Dynamics and Turnover of Cholestatrienyl Oleate**

Cholestatrienyl Oleate (B1233923) Hydrolysis by Esterase Activities

The primary catabolic step for cholestatrienyl oleate is hydrolysis, a reaction that cleaves the ester bond to release the fluorescent sterol, cholestatrienol, and an oleate fatty acid molecule. This process is catalyzed by a class of enzymes known as esterases or hydrolases.

Identification and Functional Characterization of this compound Hydrolases

Research has identified several key hydrolases responsible for the breakdown of cholesteryl esters, and these enzymes are presumed to act on this compound. The principal enzymes are hormone-sensitive lipase (B570770) (HSL) and lysosomal acid lipase (LAL).

Hormone-Sensitive Lipase (HSL): Primarily active in adipose tissue and steroidogenic tissues, HSL operates at a neutral pH. abcam.com In adipocytes, its main role is to mobilize fatty acids from stored triglycerides. However, HSL also demonstrates broad substrate specificity, efficiently hydrolyzing cholesteryl esters to provide free cholesterol for processes like steroid hormone production. abcam.comuniprot.org Its activity against cholesteryl esters makes it a key enzyme in the catabolism of lipid droplet-associated this compound.

Lysosomal Acid Lipase (LAL): When cells internalize lipoproteins, the contained cholesteryl esters (mimicked by this compound) are delivered to lysosomes. researchgate.net Within this acidic compartment, LAL is the primary enzyme responsible for hydrolyzing the esters, releasing cholesterol for cellular use. researchgate.net

The functional characterization of these hydrolases often involves in vitro assays using various substrates, including radiolabeled or fluorescent cholesteryl esters, to determine their activity and regulatory properties. mdpi.comresearchgate.net

Substrate Specificity and Catalytic Properties of this compound Esterases

The catalytic efficiency of esterases is dependent on their substrate. Different hydrolases exhibit distinct substrate preferences and optimal operating conditions.

Hormone-Sensitive Lipase (HSL): HSL displays a broad specificity, hydrolyzing triacylglycerols, diacylglycerols, monoacylglycerols, and cholesteryl esters. uniprot.orgresearchgate.net Notably, its hydrolytic activity is reported to be up to 10 times higher for diacylglycerols compared to triacylglycerols. mdpi.com It is also capable of hydrolyzing retinyl esters. uniprot.org

Lysosomal and Other Esterases: Studies on lymphoid cell lines have revealed multiple cholesterol esterase activities with distinct pH optima and substrate preferences. An acidic esterase, corresponding to LAL, is active at pH 4.0 and preferentially hydrolyzes esters with long-chain fatty acids (greater than 8 carbons). umich.edu In contrast, esterases active at neutral or alkaline pH (6.0 and 8.0) show a preference for shorter-chain cholesteryl esters. umich.edu This demonstrates that the cellular environment and the specific enzyme encountered will dictate the hydrolysis rate of this compound.

The table below summarizes the properties of key cholesterol esterases.

| Enzyme/Activity | Optimal pH | Key Substrates | Common Inhibitors |

| Hormone-Sensitive Lipase (HSL) | Neutral (~7.0) | Diacylglycerols, Triacylglycerols, Cholesteryl Esters, Retinyl Esters uniprot.orgmdpi.com | Specific HSL inhibitors (e.g., HSL-04) |

| Lysosomal Acid Lipase (LAL) | Acidic (~4.0-4.5) | Cholesteryl Esters (long-chain), Triglycerides umich.edu | SH-blocking agents umich.edu |

| Neutral Esterase | Neutral (~6.0) | Broad, including short and long-chain cholesteryl esters umich.edu | E600 (organophosphate) umich.edu |

| Alkaline Esterase | Alkaline (~8.0) | Short-chain cholesteryl esters (e.g., acetate, butyrate) umich.edu | E600 (organophosphate) umich.edu |

Intracellular Trafficking and Compartmentalization of this compound in Cellular Models

The use of fluorescent probes like this compound and its sterol backbone, cholestatrienol (CTL), has been pivotal in mapping the intracellular journey of cholesterol and its esters.

When introduced to cells as part of a lipoprotein complex, this compound is taken up via endocytosis and trafficked to late endosomes and lysosomes. researchgate.net Inside the lysosome, the ester is hydrolyzed by LAL. The liberated fluorescent sterol, CTL, is then transported out of the lysosome to various cellular destinations. nih.gov In cellular models like macrophages, this free cholesterol can be moved to the plasma membrane or to the endoplasmic reticulum. nih.govnih.gov At the endoplasmic reticulum, it can be re-esterified by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) and stored in cytosolic lipid droplets. The hydrolysis of this compound within these lipid droplets is then mediated by neutral hydrolases like HSL. Studies in macrophages show that the trafficking of lipid components is crucial, as impaired fatty acid import or catabolism can restrict the formation of lipid droplets. elifesciences.org

Interconversion Pathways and Derivative Formation Involving this compound

The primary metabolic event for this compound is its hydrolysis into cholestatrienol and oleic acid. The subsequent fate of these two molecules constitutes the major interconversion pathways.

Fate of Cholestatrienol: The fluorescent sterol CTL is metabolically robust. Studies using radiolabeled CTL in rat liver systems have shown that it is not converted into cholesterol. nih.gov Its primary metabolic modification is re-esterification, where a fatty acid is attached by ACAT to form a new cholesteryl ester, which can then be stored in lipid droplets. nih.gov

Fate of Oleic Acid: The liberated oleate enters the cell's fatty acid pool. It can be used for energy production via beta-oxidation, incorporated into other lipids like phospholipids (B1166683) or triglycerides, or used by ACAT to esterify free cholesterol (or cholestatrienol), thereby contributing to the formation of lipid droplets. elifesciences.orgnih.gov The presence of oleate has been shown to increase the concentration of cellular cholesteryl esters. nih.gov

Regulatory Mechanisms Influencing this compound Catabolism

Hormonal Regulation of HSL: The activity of HSL is acutely controlled by hormones. Catecholamines, for instance, trigger a signaling cascade that leads to the phosphorylation and activation of HSL, promoting the rapid breakdown of esters in lipid droplets. abcam.commdpi.com Conversely, insulin (B600854) promotes the dephosphorylation and inactivation of HSL.

Substrate Availability: The catabolism of cholesteryl esters is also regulated by their accessibility to enzymes. In lipoproteins, esters are packed in a hydrophobic core, and their hydrolysis requires the enzyme to access this core. researchgate.net Similarly, within the cell, the mobilization of esters from lipid droplets is a controlled process involving proteins that coat the droplet surface, such as perilipins, which interact with HSL.

Cholesterol Levels: Cellular cholesterol levels create a feedback loop. High levels of free cholesterol can down-regulate the expression of the LDL receptor, reducing the uptake of lipoproteins containing cholesteryl esters. umich.edu Furthermore, excess free cholesterol promotes its own re-esterification by ACAT for storage, shifting the equilibrium away from immediate catabolism. nih.gov The ATP-binding cassette transporter A1 (ABCA1) influences this process by controlling the amount of free cholesterol in membrane lipid rafts, which in turn can affect signaling and trafficking pathways. nih.gov

**cellular and Subcellular Localization of Cholestatrienyl Oleate in Research Models**

Distribution within Lipid Droplets and Intracellular Storage Compartments

The primary destination for newly synthesized cholesteryl esters, including cholestatrienyl oleate (B1233923), is the core of lipid droplets (LDs). nih.govplos.org These organelles function as the main sites for intracellular storage of neutral lipids. nih.gov Studies using fluorescent sterol analogs like dehydroergosterol (B162513) (DHE), which shares structural and functional similarities with cholestatrienol, show that the esterified forms of these analogs accumulate in lipid storage vesicles. nih.gov

Lipid droplets are composed of a neutral lipid core, primarily containing triacylglycerols (TAGs) and cholesteryl esters (CEs), which is surrounded by a phospholipid monolayer and a variety of associated proteins. nih.govplos.org The specific composition of the LD core can vary depending on the cell type and metabolic state. For instance, in steroidogenic cells, CE-enriched LDs are prominent, whereas other cell types might have TAG-enriched LDs. plos.org When cells are supplied with oleate, it is readily incorporated into these neutral lipids. biorxiv.orgresearchgate.net Research on Chinese hamster ovary (CHO) cells has shown that the protein and lipid composition of LDs makes them complex and metabolically active organelles. nih.gov The accumulation of cholestatrienyl oleate within these droplets signifies its role as a stored form of the cholesterol analog, sequestered from membrane environments until needed by the cell.

Table 1: Subcellular Localization of this compound and its Precursor

| Cellular Compartment | Form of Sterol | Primary Function/Observation | Reference |

|---|---|---|---|

| Lipid Droplets | This compound (Esterified) | Inert storage within the neutral lipid core. | nih.govplos.orgnih.gov |

| Lysosomes | Cholestatrienol (Monomeric/Crystalline) | Site of accumulation when delivered as microcrystals. | nih.gov |

| Plasma Membrane | Cholestatrienol (Monomeric) | Distribution in sterol-rich and poor domains; rapid transbilayer movement. | nih.gov |

| Endoplasmic Reticulum | Cholestatrienol (Monomeric) | Site of esterification and origin of lipid droplet formation. | nih.govnih.gov |

| Other Organelles | Cholestatrienol (Monomeric) | Distributed throughout other organellar membranes after equilibration. | nih.gov |

Association with Cellular Membranes and Organelle Systems

Before its esterification and sequestration into lipid droplets, the precursor molecule, cholestatrienol, distributes throughout various cellular membrane systems. nih.gov As a cholesterol mimic, it integrates into the plasma membrane, the endoplasmic reticulum (ER), and other organellar membranes. nih.gov The ER is a particularly significant site, as it houses the enzymes responsible for cholesterol esterification, linking cholestatrienol with fatty acids like oleate to form this compound. nih.gov The formation of lipid droplets is thought to originate at the ER. nih.gov

Studies on the transbilayer movement of DHE in plasma membranes show it to be relatively fast, with a half-life in the range of seconds to minutes. nih.gov This rapid movement is crucial for its distribution and subsequent intracellular trafficking. While the esterified form, this compound, is largely confined to the lipid droplet core, its precursor's association with membranes is a critical step in its metabolic pathway. In arterial smooth muscle cells, for example, oleate has been shown to accumulate predominantly in the membrane phospholipid pool, specifically in phosphatidylcholine and phosphatidylethanolamine. nih.gov

Spatial and Temporal Dynamics of this compound Localization (e.g., Fluorescence-based studies)

The intrinsic fluorescence of the cholestatriene moiety makes it an invaluable tool for real-time imaging of sterol dynamics in living cells, circumventing the need for larger, potentially disruptive fluorescent tags. nih.govnih.gov Advanced techniques such as multiphoton laser scanning microscopy (MPLSM) and laser scanning confocal microscopy (LSCM) are widely used to visualize the spatial and temporal distribution of cholestatrienol and its esters. nih.gov

These fluorescence-based studies allow researchers to observe the movement of the sterol from the plasma membrane to internal compartments. For instance, upon cellular uptake, cholestatrienol can be seen diffusing throughout the cell, eventually concentrating in distinct intracellular compartments, most notably as this compound in lipid droplets. nih.gov Time-course studies in NIH3T3 cells have demonstrated that lipid droplets form near the plasma membrane following treatment with oleate or other lipid-forming substances. researchgate.net The ability to track these dynamics provides quantitative data on the rates of uptake, transport, and esterification, offering a detailed picture of cellular cholesterol metabolism. nih.govnih.gov

Localization in Specific Cell Types and Tissues in Non-Human Biological Systems

The localization of cholestatrienol and its oleate ester has been investigated in a variety of non-human biological systems, revealing both conserved and cell-specific trafficking pathways.

Cultured Cells: Studies have been conducted in numerous cultured cell lines, including mouse L-cell fibroblasts, Chinese hamster ovary (CHO) cells, macrophages, and hepatocyte-derived cell lines. nih.gov In L-cell fibroblasts, the uptake and distribution of fluorescent sterols were found to be highly dependent on the expression of cytosolic cholesterol-binding proteins. nih.gov In CHO cells, the proteome of lipid droplets containing cholesteryl esters has been extensively analyzed. nih.gov

Animal Models: In vivo studies have involved feeding animals such as rats and rabbits with dietary DHE, a close analog of cholestatrienol. nih.gov Subsequent isolation of serum lipoproteins showed that the fluorescent sterol was localized in the surface monolayer of lipoproteins, mimicking the position of natural cholesterol. nih.gov In a porcine model, oleate was found to accumulate in arterial smooth muscle cells within atherosclerotic lesions. nih.gov The nematode Caenorhabditis elegans has also been used as a model, as DHE can completely replace its dietary requirement for cholesterol. nih.gov

Table 2: Research Models Used to Study this compound Localization

| Model System | Cell/Tissue Type | Key Findings | Reference |

|---|---|---|---|

| Mouse | L-cell fibroblasts | Uptake and efflux are dependent on sterol carrier proteins. | nih.gov |

| Chinese Hamster | CHO cells | Lipid droplets identified as complex metabolic organelles. | nih.gov |

| Pig | Arterial smooth muscle cells | Oleate accumulates in membrane phospholipids (B1166683) and enhances cell proliferation. | nih.gov |

| Rat | Hepatocytes, Serum | Rapid transhepatocyte transfer of fluorescent sterols observed; localization in lipoproteins. | nih.govnih.gov |

| Rabbit | Serum | Localization of fluorescent sterols in lipoproteins. | nih.gov |

| C. elegans | Whole organism | DHE, a cholestatrienol analog, can fully substitute for cholesterol. | nih.gov |

**functional Roles and Biological Significance of Cholestatrienyl Oleate in Model Systems**

Contribution to Lipid Homeostasis and Energetic Modulation in Cellular and Animal Models

The oleate (B1233923) component of cholestatrienyl oleate is known to play a significant role in lipid homeostasis and energy regulation. Oleic acid, a monounsaturated fatty acid, is a key player in cellular lipid metabolism.

In various cell culture models, oleic acid supplementation has been shown to influence the storage and utilization of lipids. For instance, in cultured human skin fibroblasts, J774 macrophages, and HepG2 cells, oleic acid treatment led to an increase in LDL receptor activity. nih.gov This suggests a role in promoting the uptake of cholesterol from the bloodstream. The proposed mechanism involves the enhancement of acyl-CoA:cholesterol acyltransferase (ACAT) activity, which in turn reduces the intracellular pool of free cholesterol, signaling the cell to increase its uptake of LDL. nih.gov

Furthermore, oleate promotes the formation of lipid droplets, which are cellular organelles that store neutral lipids like triglycerides and sterol esters. researchgate.net This sequestration of fatty acids into lipid droplets can be a protective mechanism against lipotoxicity, a condition of cellular stress and damage caused by an excess of free fatty acids. researchgate.net By facilitating the storage of fatty acids, oleate helps maintain lipid homeostasis and cellular energy balance. In situations of nutrient excess, this storage prevents cellular damage, and during times of need, these stored lipids can be mobilized for energy production. scribd.com

Studies in animal models have also highlighted the impact of oleic acid on lipid metabolism. For example, the administration of sulfosuccinimidyl oleate (SSO), an inhibitor of fatty acid transport, has been shown to reduce intestinal and hepatic lipid absorption in mice fed a high-fat diet, leading to improvements in metabolic parameters. frontiersin.org While this study uses a derivative of oleic acid, it underscores the central role of oleate in lipid transport and metabolism.

The following table summarizes the effects of oleate on lipid metabolism in different cell models:

Table 1: Effects of Oleate on Lipid Metabolism in Cellular Models| Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Human skin fibroblasts, J774 macrophages, HepG2 cells | Oleic acid | Increased LDL receptor activity and cholesteryl ester accumulation. | nih.gov |

| HepG2 cells | Oleic acid (200 µM) | Increased formation and size of lipid droplets. | researchgate.net |

| Primary mouse beta cells | Palmitate and Oleate | Oleate protected against palmitate-induced apoptosis by promoting triglyceride storage. | nih.gov |

| MDA-MB-231 and PANC-1 cells | Oleate | Reversed the senescent phenotype induced by CPT1C silencing. | ijbs.com |

Potential as a Structural Component in Membrane Organization and Fluidity

Both the cholestatrienyl and oleate moieties of this compound have properties that suggest a role in modulating the structure and fluidity of cellular membranes.

The cholestatrienyl group is structurally similar to cholesterol, a critical component of eukaryotic cell membranes. Cholesterol is well-known for its ability to modulate membrane fluidity. frontiersin.org It inserts into the phospholipid bilayer, and its rigid steroid ring structure restricts the movement of fatty acid chains, thereby decreasing membrane fluidity in more fluid regions. nih.gov Conversely, in tightly packed, saturated fatty acid regions, it can increase fluidity by disrupting the ordered arrangement. frontiersin.org Given its structural similarity, the cholestatrienyl moiety of this compound could potentially intercalate into membranes and influence their physical properties in a similar manner. The parent compound, cholesta-5,7,9(11)-trien-3-ol, is in fact used as a fluorescent probe to study cholesterol's behavior in membranes, highlighting its ability to integrate into the lipid bilayer. uq.edu.au

The oleate component, being a monounsaturated fatty acid with a characteristic kink in its hydrocarbon chain, can also influence membrane fluidity. The presence of this kink disrupts the tight packing of phospholipid acyl chains, which can increase membrane fluidity. medchemexpress.com Studies using molecular dynamics simulations have shown that protonated oleic acid can integrate into lipid bilayers, leading to increased lipid disorder and membrane fluidity. beilstein-journals.org

Therefore, the incorporation of this compound into cellular membranes could have a dual effect on membrane organization and fluidity, influenced by both its sterol and fatty acid components.

Theoretical Considerations of this compound as a Signaling Intermediate

While direct evidence for this compound as a signaling molecule is not available, its components are involved in cellular signaling pathways.

Furthermore, lipids and their derivatives can act as signaling molecules in various cellular processes. frontiersin.org Given that this compound is a sterol ester, it could potentially be hydrolyzed to release cholestatrienol and oleic acid, both of which could then exert their own signaling effects. The released oleic acid could, for instance, activate pathways like the PI3K/Akt pathway. nih.gov

The following table outlines some of the signaling pathways influenced by oleic acid:

Table 2: Signaling Pathways Modulated by Oleic Acid| Cell Type | Signaling Pathway | Effect | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells (A10 cells) | PI3K/Akt | Increased cell proliferation. | nih.gov |

| MDA-MB-231 cells | - | Reversal of CPT1C-mediated senescence. | ijbs.com |

| Human Islets | Ceramide signaling | Oleate addition prevented palmitate-induced apoptosis. | nih.gov |

Involvement in Cellular Stress Responses and Adaptive Mechanisms (e.g., oxidative stress, nutrient deprivation)

The components of this compound are implicated in cellular responses to stress, particularly oxidative stress and nutrient deprivation.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is linked to various diseases. mdpi.com Unsaturated fatty acids, like oleic acid, can be susceptible to oxidation. frontiersin.org However, some studies suggest that oleic acid, as part of a diet rich in monounsaturated fats like olive oil, can have protective effects against oxidative stress. mdpi.com In contrast, high concentrations of unsaturated fatty acids under UV exposure can lead to lipid peroxidation and inflammation. frontiersin.org

In the context of nutrient deprivation or excess, oleate plays a crucial role in cellular adaptation. As mentioned earlier, oleate promotes the formation of lipid droplets, which serves as a protective mechanism against the lipotoxicity induced by saturated fatty acids like palmitate. researchgate.net By sequestering excess fatty acids, oleate helps to mitigate endoplasmic reticulum (ER) stress and maintain cellular homeostasis.

The cholestatrienyl moiety, being a sterol, is also relevant to oxidative stress. The oxidation of cholesterol and other sterols can lead to the formation of oxysterols, which are implicated in the development of diseases like atherosclerosis. frontiersin.org The triene system in cholestatrienol could potentially be susceptible to oxidation under conditions of cellular stress.

**advanced Analytical and Spectroscopic Methodologies for Cholestatrienyl Oleate Research**

High-Resolution Mass Spectrometry for Structural Elucidation and Quantitative Analysis

High-resolution mass spectrometry (HR-MS) is a cornerstone in the analysis of cholestatrienyl oleate (B1233923), providing highly accurate mass measurements that facilitate the determination of elemental compositions. spectroscopyonline.com Instruments such as Orbitrap and Time-of-Flight (TOF) mass analyzers can achieve mass resolutions high enough to distinguish between isobaric and near-isobaric species, which is critical in complex lipid mixtures. spectroscopyonline.comnih.gov For instance, high mass resolution can effectively separate a labeled lipid species from an unlabeled one with a very similar mass, a capability crucial for metabolic studies. nih.gov This precision minimizes the risk of false identifications caused by unresolved background matrix components. spectroscopyonline.com Untargeted metabolomics studies frequently utilize LC-HRMS for its high throughput, sensitivity, specificity, and resolving power in screening for a wide array of metabolites, including lipids like cholestatrienyl oleate. animbiosci.org

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound. measurlabs.com This technique involves the selection of a specific precursor ion (e.g., the molecular ion or an adduct of this compound) which is then fragmented through collision-induced dissociation (CID) or other activation methods. rsc.org The resulting product ions create a characteristic fragmentation spectrum that serves as a structural fingerprint.

For cholesteryl esters, a well-characterized fragmentation pathway involves the neutral loss of the sterol moiety. nih.gov In the analysis of related cholesteryl esters using electrospray ionization (ESI), sodiated adducts [M+Na]+ are often observed. Upon MS/MS analysis, a common fragmentation is the neutral loss of cholestane (B1235564) (NL 368.5), which can be used as a class-specific marker to quantify cholesteryl esters in biological samples. nih.gov Similarly, for this compound, the fragmentation would be expected to yield a characteristic neutral loss corresponding to the cholestatriene core, allowing for its specific detection and differentiation from other cholesteryl esters. The fatty acyl chain also produces diagnostic fragment ions. For example, in the analysis of oleic acid epoxide, tandem MS yields specific fragments that can pinpoint the location of the double bond. researchgate.net

Table 1: Representative MS/MS Fragmentation Data for Cholesteryl Esters This table is based on data for the closely related compound, Cholesteryl Oleate, as a model for this compound fragmentation.

| Precursor Ion | Adduct | Fragmentation Mode | Key Fragment/Neutral Loss | Significance |

| [M+Na]+ | Sodium | CID | Neutral Loss of Cholestane (NL 368.5) | Class-specific marker for cholesteryl esters. nih.gov |

| [M+NH4]+ | Ammonium (B1175870) | CID | Ion at m/z 369 (Cholestadiene ion) | Indicates the sterol backbone. nih.gov |

Stable isotope labeling is a powerful technique to trace the metabolic pathways and determine the flux of this compound in biological systems. mdpi.comwikipedia.org This approach involves introducing a labeled precursor, typically containing heavy isotopes like Carbon-13 (¹³C) or Deuterium (²H), into a cell culture or organism. mdpi.com The label is incorporated into downstream metabolites, whose mass shift is then detected by mass spectrometry. doi.org

To study the metabolism of this compound, one could use ¹³C-labeled oleic acid or a labeled cholesterol precursor. nih.gov By tracking the incorporation of the isotopic label over time, researchers can quantify the rates of synthesis, transport, and degradation of the molecule. mdpi.comnih.gov This provides dynamic information that goes beyond simple concentration measurements. mdpi.com High-resolution mass spectrometry is essential to accurately measure the mass isotopomer distributions and calculate the precursor pool labeling, which is necessary to correctly interpret the effects of any experimental interventions. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules like this compound in solution. nih.govcopernicus.org While MS provides information on connectivity, NMR provides spatial information through the analysis of chemical shifts, spin-spin coupling constants (J-couplings), and the Nuclear Overhauser Effect (NOE). copernicus.org

¹H and ¹³C NMR are the most common nuclei observed. nih.gov The ¹H NMR spectrum provides detailed information on the local chemical environment of each proton. nih.gov For this compound, specific signals would correspond to the protons on the cholestatriene core, the oleate chain, and particularly the vinylic protons of the double bonds. researchgate.net Conformational analysis can be performed by interpreting J-coupling values, which are related to dihedral angles via the Karplus equation, and by measuring NOEs, which provide information on through-space distances between protons. copernicus.orgauremn.org.br Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are used to assign the complex spectra, while NOESY or ROESY experiments reveal spatial proximities, helping to define the molecule's preferred conformation and its interactions with other molecules in solution. nih.gov

Advanced Chromatographic Techniques for Separation, Identification, and Purity Assessment

Due to the complexity of biological lipid extracts, chromatographic separation is almost always required prior to analysis. Advanced chromatographic techniques ensure that this compound is separated from other lipids, isomers, and contaminants, which is crucial for accurate identification, quantification, and purity assessment.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used platform for analyzing cholesteryl esters from biological samples. nih.gov Reverse-phase chromatography, typically using C8 or C18 stationary phases, is effective for separating lipids based on their hydrophobicity. nih.govnih.gov The development of a robust LC-MS method involves optimizing the column chemistry, mobile phase gradient (often a mix of water, acetonitrile, methanol, or isopropanol (B130326) with additives like formic acid or ammonium formate), and flow rate to achieve good separation of this compound from other lipid species. nih.govunitn.itshimadzu.com

Method validation is critical to ensure the reliability of quantitative data. This process involves establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The high sensitivity and specificity of tandem mass spectrometry (LC-MS/MS) make it particularly suitable for targeted quantification of low-abundance lipids. measurlabs.comunitn.it

Table 2: Typical LC-MS Parameters for Cholesteryl Ester Analysis

| Parameter | Typical Setting | Rationale |

| Column | C8 or C18 Reverse-Phase (e.g., 2.1 x 100 mm, <2 µm) | Good retention and separation of hydrophobic lipids. nih.govnih.gov |

| Mobile Phase | Gradient of Acetonitrile/Isopropanol and Water with additives | Elutes lipids based on polarity and improves ionization. unitn.itmdpi.com |

| Ionization Mode | ESI Positive [M+Na]+ or [M+NH4]+ | Cholesteryl esters ionize efficiently as adducts. nih.gov |

| MS Detection | Full Scan (HR-MS) for identification; MS/MS (MRM) for quantification | HR-MS for formula confirmation; MRM for high sensitivity and specificity. spectroscopyonline.commeasurlabs.com |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for lipid analysis, offering high chromatographic resolution. nih.gov However, due to their high molecular weight and low volatility, cholesteryl esters like this compound cannot be analyzed directly. nih.govjfda-online.com They must first be chemically modified into more volatile and thermally stable derivatives. jfda-online.com

A common procedure involves hydrolysis (saponification) of the ester bond to release the cholestatriene and oleic acid moieties separately. nih.gov The free fatty acid (oleic acid) and the sterol can then be derivatized. nih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is frequently used to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. mdpi.com Fatty acids are often converted to fatty acid methyl esters (FAMEs). nih.gov These derivatization steps increase the volatility and improve the chromatographic peak shape, allowing for sensitive and accurate analysis by GC-MS. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation

Spectroscopic Probes for Investigating this compound in Complex Biological Matrices

The inherent lack of fluorescence in native cholesterol and its esters presents a significant challenge for their visualization and study within the intricate environments of biological systems. nih.govmdpi.com To overcome this limitation, researchers utilize fluorescent analogs that mimic the structure and behavior of the natural molecules, serving as spectroscopic probes. nih.govresearchgate.net An ideal probe introduces minimal structural changes, thereby preserving the native biological pathways and interactions, while possessing suitable photophysical properties for detection. nih.gov In this context, intrinsically fluorescent sterols, which contain a fluorophore as an integral part of their molecular structure, are particularly valuable tools. nih.gov

Cholestatrienol (CTL), a polyene sterol (P-sterol), is a prime example of an intrinsically fluorescent cholesterol analog. nih.govresearchgate.net It differs from cholesterol only by the presence of two additional double bonds within the steroid ring system, creating a conjugated system that confers slight fluorescence in the ultraviolet (UV) range. researchgate.net When esterified with oleic acid, the resulting this compound serves as a powerful probe for investigating the dynamics of cholesteryl esters. Its structural fidelity allows it to be recognized and transported by cellular machinery in a manner similar to endogenous cholesterol esters. researchgate.net This makes it an excellent tool for tracking the transport and metabolism of cholesteryl esters within complex biological matrices such as cell membranes, lipoproteins, and intracellular organelles. researchgate.netresearchgate.net

The application of these probes spans from model systems to live cells. In model membranes like giant unilamellar vesicles (GUVs), fluorescent cholesterol analogs are used to study lipid partitioning preferences. nih.govresearchgate.net Research has shown that P-sterols such as cholestatrienol and dehydroergosterol (B162513) (DHE) exhibit a strong preference for the liquid-ordered (lo) phase, which is considered a model for lipid rafts in cellular membranes. nih.gov This property is crucial for investigating the role of cholesterol and its esters in membrane organization.

In living cells, esters of cholestatrienol can be incorporated into low-density lipoproteins (LDLs) and their journey can be tracked using high-resolution fluorescence microscopy. researchgate.net This approach has been instrumental in studying cholesterol transport pathways and identifying defects in lipid trafficking associated with diseases like Niemann–Pick disease. researchgate.netresearchgate.net The ability to visualize the movement and localization of these probes provides direct insight into the complex processes of lipid uptake, storage in lipid droplets, and intracellular trafficking. researchgate.netnih.gov

The selection of a fluorescent probe is critical and depends on the specific research question. The table below compares key features of this compound's parent sterol (CTL) with other commonly used fluorescent cholesterol analogs.

Table 1: Comparative Properties of Fluorescent Cholesterol Analogs

| Feature | Cholestatrienol (CTL) | Dehydroergosterol (DHE) | BODIPY-Cholesterol |

|---|---|---|---|

| Probe Type | Intrinsic (P-sterol) nih.govresearchgate.net | Intrinsic (P-sterol) nih.gov | Extrinsic (Tagged) researchgate.net |

| Fluorophore | Conjugated triene system in steroid rings researchgate.net | Conjugated triene system in steroid rings nih.gov | BODIPY dye attached to the sterol mdpi.com |

| Structural Perturbation | Minimal; closely mimics cholesterol researchgate.netresearchgate.net | Minimal; differs by one double bond from ergosterol (B1671047) nih.gov | Significant; bulky fluorophore attached researchgate.net |

| Photophysical Properties | UV fluorescence researchgate.net | UV fluorescence nih.gov | Visible fluorescence, high quantum yield mdpi.com |

| Membrane Behavior | High preference for liquid-ordered (lo) phase nih.gov | High preference for liquid-ordered (lo) phase; can induce lo phase formation nih.gov | Variable; partitioning can be influenced by the bulky tag researchgate.net |

| Key Research Applications | Studying cholesterol transport and membrane domains researchgate.netresearchgate.net | Widely used for sterol trafficking in yeast and mammalian cells; membrane studies nih.govnih.gov | Live-cell imaging of cholesterol trafficking; reference probe in comparative studies mdpi.com |

Ultimately, the use of spectroscopic probes like this compound, in conjunction with advanced imaging techniques such as confocal microscopy, fluorescence correlation spectroscopy (FCS), and super-resolution microscopy, allows for a detailed investigation of lipid dynamics in their native environment. researchgate.netresearchgate.net These methodologies provide invaluable data on the distribution, transport, and interactions of cholesteryl esters within the complex and dynamic matrices of biological systems.

**regulatory Networks Governing Cholestatrienyl Oleate Metabolism**

Transcriptional and Translational Control of Enzymes in Cholestatrienyl Oleate (B1233923) Metabolic Pathways

The synthesis and breakdown of cholestatrienyl oleate are dependent on the availability of specific enzymes. The expression of the genes encoding these enzymes is under stringent transcriptional and translational control, ensuring that their production is matched to cellular needs.

Key transcriptional regulators of cholesterol homeostasis, which would in turn affect the precursors of this compound, are the sterol regulatory element-binding proteins (SREBPs) and liver X receptors (LXRs). physiology.org SREBP-2 is a primary activator of genes involved in cholesterol biosynthesis, including those responsible for the production of the sterol backbone of this compound. physiology.org When cellular sterol levels are low, SREBP-2 is activated and moves to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, thereby initiating their transcription. libretexts.org

Conversely, when cellular sterol levels are high, LXRs are activated by oxidized forms of cholesterol. csic.es This activation leads to the transcriptional induction of genes involved in cholesterol efflux and transport, which would indirectly impact the availability of cholesterol for esterification into cholestatriyl oleate. csic.es

Translational control mechanisms also play a role in regulating the levels of enzymes involved in this compound metabolism. MicroRNAs (miRNAs), which are small non-coding RNA molecules, can bind to the messenger RNA (mRNA) of target genes, leading to their degradation or the repression of their translation. physiology.org This post-transcriptional level of regulation provides a rapid and fine-tuned mechanism to control enzyme expression. For instance, miR-7 has been shown to target genes in the cholesterol biosynthetic pathway. csic.es

Post-Translational Modifications Affecting this compound Metabolizing Enzymes

Once synthesized, the activity of enzymes involved in this compound metabolism can be further modulated by post-translational modifications (PTMs). These modifications, which include phosphorylation, ubiquitination, and acetylation, can alter an enzyme's activity, stability, or subcellular localization. nih.govresearchgate.net

Key Post-Translational Modifications in Sterol Metabolism:

| Modification | Effect on Enzyme | Example |

| Phosphorylation | Can rapidly alter enzyme activity. | The activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis, is regulated by phosphorylation. nih.gov |

| Ubiquitination | Targets enzymes for degradation by the proteasome. | HMG-CoA reductase and other enzymes in the cholesterol synthesis pathway are degraded via the ubiquitin-proteasome system in response to high sterol levels. nih.govresearchgate.net |

| Acetylation | Can modify the function of non-histone proteins involved in metabolism. | Enzymes that add or remove acetyl groups can regulate metabolic pathways. oup.com |

Research has shown that several enzymes in the cholesterol synthesis pathway are subject to PTMs. nih.gov For example, the rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase, is a well-established target of both phosphorylation and ubiquitination, which decrease its activity and promote its degradation, respectively. nih.gov Another example is the post-translational modification of cytochrome P450 27A1 (CYP27A1), a mitochondrial enzyme involved in sterol metabolism, which can be modified by isolevuglandins, leading to diminished enzyme activity. researchgate.net It is highly probable that the enzymes directly responsible for the synthesis and hydrolysis of this compound are also regulated by similar PTMs.

Nutritional and Environmental Modulators of this compound Levels in Research Models

The levels of this compound can be significantly influenced by nutritional and environmental factors. These modulators can affect the expression and activity of metabolic enzymes, as well as the availability of substrates for this compound synthesis.

One significant nutritional modulator is the type of fatty acid present in the diet. Oleic acid, the fatty acid component of this compound, has been shown to stimulate the activity of acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for cholesterol esterification. creative-proteomics.comnih.gov This stimulation of ACAT activity can lead to an increase in the formation of cholesterol esters, including this compound. nih.gov Studies in cultured cells have demonstrated that supplementation with oleic acid increases LDL receptor activity and the accumulation of cholesteryl esters. nih.gov

Environmental factors can also play a role in modulating cholesterol metabolism, although direct links to this compound are less characterized. In a broader sense, factors that induce oxidative stress and inflammation can lead to the modification and impaired function of metabolic enzymes. researchgate.net For instance, oxidative stress can lead to the post-translational modification of CYP27A1, impairing sterol elimination. researchgate.net

Hormonal and Receptor-Mediated Influences on this compound Metabolism

Hormones and nuclear receptors exert significant control over cholesterol ester metabolism and, by extension, the metabolism of this compound. Hormonal signals can rapidly alter the activity of key metabolic enzymes, while nuclear receptors provide a mechanism for long-term adaptation to changing metabolic states.

Hormones such as insulin (B600854) and glucagon (B607659) are known to regulate the expression and activity of cholesterol esterases, the enzymes that hydrolyze cholesterol esters back into free cholesterol and fatty acids. creative-proteomics.com This regulation allows for the mobilization of stored cholesterol esters in response to the body's energy demands. creative-proteomics.com

Nuclear receptors, a class of proteins that respond to specific ligands, are central to the regulation of cholesterol metabolism. As mentioned earlier, LXRs are activated by oxysterols and play a crucial role in cholesterol efflux. csic.es Another important class of nuclear receptors are the farnesoid X receptors (FXRs), which are activated by bile acids and are also involved in the transcriptional regulation of lipid and cholesterol metabolism. oup.com The activity of these nuclear receptors can be modulated by post-translational modifications, adding another layer of regulatory complexity. oup.com Furthermore, the orphan nuclear hormone receptor apolipoprotein AI regulatory protein-1 (ARP-1) has been shown to be involved in the transcriptional regulation of the cholesteryl ester transfer protein (CETP) gene, which is crucial for the transfer of cholesteryl esters between lipoproteins. nih.gov

**comparative Lipidomics and Cholestatrienyl Oleate Profiling in Biological Systems**

Differential Accumulation of Cholestatrienyl Oleate (B1233923) in Various Cell Lines and Model Organisms

While direct research on the differential accumulation of cholestatrienyl oleate is limited, studies on the broader class of cholesteryl esters (CEs) provide significant insights into how this lipid species might behave in various biological systems. Cholesteryl esters are known to accumulate in cells as a storage form of cholesterol, often within cytoplasmic lipid droplets. nih.gov This process is a key aspect of cholesterol homeostasis and can be altered in various physiological and pathological states. nih.gov

Numerous studies have demonstrated that an abnormal metabolism of cholesterol, leading to an increase in intracellular cholesteryl esters, is a common feature in tumor cell lines, experimental tumors, and human tumors. nih.gov This accumulation is often a result of dysregulated cholesterol biosynthesis, increased uptake of exogenous cholesterol through LDL receptors, and altered cholesterol esterification and efflux. nih.gov For instance, cancer cells in various malignancies, including breast cancer, leukemia, and glioblastoma, exhibit a substantial increase in intracellular levels of cholesteryl esters and lipid droplets. frontiersin.org This accumulation of cholesteryl esters is thought to promote tumor proliferation, invasiveness, and survival. researchgate.net

In the context of cancer, the accumulation of cholesteryl esters has been observed in several cell lines. For example, breast cancer cell lines such as MDA-MB-436 and MDA-MB-231 have been shown to contain a greater number of cytoplasmic lipid droplets, indicative of higher cholesteryl ester content, compared to other cell lines like MCF-7. iiarjournals.org Similarly, leukemic cells have been reported to have increased levels of cholesteryl esters. iiarjournals.org The enzyme responsible for the esterification of cholesterol, acyl-CoA:cholesterol acyltransferase 1 (ACAT1), is often overexpressed in various cancers, leading to the increased accumulation of cholesteryl esters. frontiersin.orgiiarjournals.org For example, in pancreatic cancer cell lines, the inhibition of ACAT1 has been shown to significantly suppress tumor growth and metastasis in mouse models, highlighting the importance of cholesteryl ester accumulation in cancer progression. jcancer.org

Macrophages are another cell type where significant accumulation of cholesteryl esters is a well-documented phenomenon, particularly in the context of atherosclerosis. When macrophages take up modified lipoproteins, such as acetylated low-density lipoprotein (acetyl-LDL), they can accumulate large amounts of cholesteryl esters, transforming into foam cells, a hallmark of atherosclerotic lesions. nih.govjci.org Studies have shown that upon uptake of acetyl-LDL, the cholesteryl esters within the lipoprotein are hydrolyzed in lysosomes, and the resulting free cholesterol is then re-esterified, primarily with oleic acid, to form cholesteryl oleate, which is stored in cytoplasmic lipid droplets. nih.gov This process is stimulated by an increase in the activity of ACAT. nih.gov The accumulation of cholesteryl esters in macrophages can also be induced by other factors, such as cholesterol-rich necrotic products from dying cells and LDL modified by cigarette smoke extract. nih.govahajournals.org

The specific composition of accumulated cholesteryl esters can vary between cell types and under different conditions. For instance, in rat adrenal glands, a variety of cholesteryl esters have been identified, with cholesteryl adrenate being the major stored form. nih.gov In melanoma cell lines, an accumulation of unsaturated lipids and cholesteryl esters has been observed in lipid droplets. researchgate.net

The following table summarizes findings on the accumulation of cholesteryl esters in different cell lines and model organisms, which can be extrapolated to understand the potential behavior of this compound.

Table 1: Differential Accumulation of Cholesteryl Esters in Biological Systems

| Biological System | Condition/Stimulus | Key Findings on Cholesteryl Ester Accumulation | Reference(s) |

|---|---|---|---|

| Tumor Cell Lines (General) | Neoplastic conditions | Abnormal cholesterol metabolism leads to increased intracellular cholesteryl esters. | nih.gov |

| Breast Cancer Cell Lines (MDA-MB-436, MDA-MB-231) | Cancer | Higher number of cytoplasmic lipid droplets compared to luminal MCF-7 cells. | iiarjournals.org |

| Leukemic Cell Lines | Cancer | Increased levels of cholesteryl esters. | iiarjournals.org |

| Glioblastoma Cell Lines | Cancer | Increased intracellular levels of cholesteryl esters and lipid droplets. | frontiersin.org |

| Pancreatic Cancer Cell Lines | Cancer | Abnormal accumulation of cholesteryl ester mediated by SOAT1. | jcancer.org |

| Prostate Cancer Cell Lines | Cancer | Aberrant accumulation of esterified cholesterol in high-grade prostate cancer and metastases. | bu.edu |

| Mouse Peritoneal Macrophages | Incubation with acetylated LDL | Accumulate large amounts of cholesteryl ester, primarily cholesteryl oleate. | nih.gov |

| Mouse Peritoneal Macrophages | Incubation with β-VLDL from patients with dysbetalipoproteinemia | Stimulated cholesteryl [14C]oleate synthesis 15- to 30-fold above control. | jci.org |

| Mouse Peritoneal Macrophages | Incubation with LDL pretreated with cigarette smoke extract | Stimulation of cholesteryl [14C]oleate synthesis. | nih.gov |

| Human HMC3 and Mouse N9 Microglial Cell Lines | Treatment with myelin debris | Significantly increases the biosynthesis of cholesteryl esters. | mdpi.com |

| Rat Adrenal Glands | Normal physiology | Seven different cholesteryl esters detected, with cholesteryl adrenate as the major form. | nih.gov |

| Melanoma Cell Lines | Cancer | Accumulation of unsaturated lipids and cholesteryl esters in lipid droplets. | researchgate.net |

This compound as a Candidate Biomarker for Defined Physiological or Pathological States in Research Models

The potential of specific cholesteryl esters to serve as biomarkers for various diseases is an active area of research. While data specifically on this compound is not abundant, the broader class of cholesteryl esters has been implicated as a valuable source of biomarkers for conditions such as atherosclerosis and cancer. nih.govoup.com

In the realm of cardiovascular disease, alterations in the plasma profile of cholesteryl esters have been associated with increased risk. ahajournals.org For instance, LDL cholesteryl oleate has been proposed as a potential biomarker for atherosclerosis. nih.govahajournals.org A lipidomics profiling study of a prospective population-based cohort identified that cholesteryl esters with a low carbon number and double-bond content, such as cholesteryl ester (16:1), were associated with cardiovascular disease. ahajournals.org Furthermore, the fatty acid composition of serum cholesteryl esters is widely used as a biomarker to assess dietary fatty acid intake, which is a key risk factor for many chronic diseases. oup.com Oxidized cholesteryl esters have also been highlighted as potential biomarkers for the progression of atherosclerosis. researchgate.net

In oncology, there is growing evidence that specific changes in cholesteryl ester metabolism are linked to tumor growth, suggesting their utility as cancer biomarkers. nih.gov An increase in the level of certain cholesteryl esters in the serum of tumor-bearing animals has been shown to be proportional to tumor growth, making them potential markers for malignancy in humans. nih.gov For example, elevated levels of cholesteryl oleoyl (B10858665) ester have been suggested as a prognostic biomarker for prostate cancer. biorxiv.org A study on prostate cancer revealed that the accumulation of cholesteryl esters correlates with the progression and racial disparity of the disease, and that specific cholesteryl ester species could serve as racially specific biomarkers. aacrjournals.org In fact, 17 out of 31 prostatic individual cholesteryl ester species were found to be significantly higher in prostate cancer tissue compared to benign prostatic tissue. aacrjournals.org

The following table summarizes research findings on the potential of various cholesteryl esters as biomarkers, which provides a basis for considering this compound in a similar capacity.

Table 2: Cholesteryl Esters as Candidate Biomarkers in Research Models

| Disease/State | Cholesteryl Ester(s) of Interest | Key Findings | Reference(s) |

|---|---|---|---|

| Atherosclerosis | LDL Cholesteryl Oleate | Proposed as a biomarker for atherosclerosis. | nih.govahajournals.org |

| Cardiovascular Disease | Cholesteryl esters with low carbon number and double-bond content (e.g., CE(16:1)) | Levels are associated with cardiovascular disease. | ahajournals.org |

| Dietary Fatty Acid Intake | Fatty acids in serum cholesteryl esters | Used as a quantitative biomarker of dietary intake. | oup.com |

| Cancer (General) | Specific cholesteryl esters (e.g., cholesteryl 14-methylhexadecanoate) | Serum levels are proportional to tumor growth, suggesting utility as a marker of malignancy. | nih.gov |

| Prostate Cancer | Cholesteryl Oleoyl Ester | Proposed as a prognostic biomarker. | biorxiv.org |

| Prostate Cancer | Various individual cholesteryl ester species | Accumulation correlates with disease progression and racial disparity; could serve as racially specific biomarkers. | aacrjournals.org |

| Sepsis | Cholesteryl Ester (16:0) and (18:0) | Significantly decreased in septic patients, suggesting they could be promising predictors. | mdpi.com |

| Atherosclerosis | Oxidized Cholesteryl Esters | Used as a biomarker of lipid peroxidation in blood plasma to assess disease progression. | researchgate.netfrontiersin.org |

Methodological Considerations for Comprehensive Lipidomic Analysis of this compound and its Analogues

The comprehensive analysis of this compound and its analogues within a complex biological matrix presents several analytical challenges due to the hydrophobic and chemically inert nature of these neutral lipids. nih.gov However, recent advancements in mass spectrometry (MS) and liquid chromatography (LC) have enabled the development of robust methods for the profiling of cholesteryl esters. nih.govbiorxiv.orgbiorxiv.org

A key technique in lipidomics for the analysis of cholesteryl esters is liquid chromatography-mass spectrometry (LC-MS). nih.govbiorxiv.orgbiorxiv.org This approach allows for the separation, identification, and quantification of individual cholesteryl ester species. nih.gov Reverse-phase LC is commonly employed for the separation of these hydrophobic molecules. nih.govbiorxiv.orgbiorxiv.orgtandfonline.combiorxiv.org The use of a reverse-phase LC method that is compatible with high-throughput lipidomics strategies has been reported to be effective for profiling cholesteryl esters in mammalian cells and tissues. nih.govbiorxiv.orgbiorxiv.org

For detection, electrospray ionization (ESI) is a widely used technique in LC-MS. nih.gov However, the poor ionization of neutral lipids like cholesteryl esters can be a challenge. nih.gov To overcome this, strategies such as the use of lithiated adducts have been shown to enhance the ionization and provide lipid class-specific fragmentation in tandem mass spectrometry (MS/MS) analysis, allowing for more specific detection. nih.gov High-resolution mass spectrometry is also crucial for the accurate identification of different cholesteryl ester species. acs.org

The extraction of cholesteryl esters from biological samples is a critical first step. The choice of extraction method can significantly impact the recovery and subsequent analysis of these lipids. A common method for lipid extraction involves the use of a mixture of chloroform (B151607) and methanol.

The analysis of cholesteryl esters can be performed in both a targeted and untargeted manner. Targeted analysis focuses on the quantification of specific, known cholesteryl esters, while untargeted analysis aims to profile the entire spectrum of cholesteryl esters present in a sample.

The following table outlines various methodological considerations for the lipidomic analysis of cholesteryl esters, which are directly applicable to the study of this compound.

Table 3: Methodological Considerations for Lipidomic Analysis of Cholesteryl Esters

| Analytical Step | Method/Technique | Key Considerations and Findings | Reference(s) |

|---|---|---|---|

| Separation | Reverse-Phase High-Performance Liquid Chromatography (HPLC) | A rapid HPLC method has been developed for the quantitation of free cholesterol and cholesteryl esters. Elution with acetonitrile-isopropanol on a short, reversed-phase column allows for separation within 24 minutes. | tandfonline.com |

| Reverse-Phase Liquid Chromatography (LC) | Compatible with high-throughput lipidomics strategies for identifying and quantifying cholesteryl esters from mammalian cells and tissues. | nih.govbiorxiv.orgbiorxiv.org | |

| Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique for profiling cholesterol and cholesteryl esters in biological samples. | nih.govbiorxiv.orgbiorxiv.org |

| Electrospray Ionization (ESI)-Tandem Mass Spectrometry (MS/MS) | Use of lithiated adducts enhances ionization and allows for lipid class-specific fragmentation, improving detection of cholesteryl esters. | nih.gov | |

| High-Resolution Mass Spectrometry | Enables the identification of detailed structural features and differentiation of isomers of oxidized cholesteryl esters. | acs.org | |

| Quantification | Shotgun Lipidomics with Triple-Quadrupole Mass Spectrometer | Allows for the identification and quantification of hundreds of lipid species, including cholesteryl esters, from plasma samples. | ahajournals.org |

| Sample Preparation | Lipid Extraction | Methods using chloroform/methanol are commonly employed for the extraction of lipids, including cholesteryl esters. | |

| Overall Approach | Targeted vs. Untargeted Lipidomics | Both approaches are applicable. Targeted analysis focuses on specific cholesteryl esters, while untargeted analysis provides a global profile. |

**structure Function Relationships and Analogue Design for Cholestatrienyl Oleate**

Synthesis of Cholestatrienyl Oleate (B1233923) Analogues for Investigating Molecular Interactions